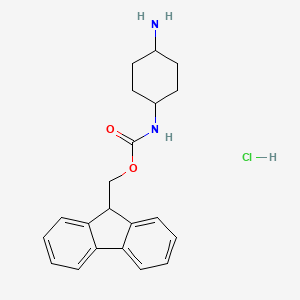
1-Bromo-2-(difluoromethyl)benzene
Overview
Description
1-Bromo-2-(difluoromethyl)benzene, also known as 1,2-difluorobromobenzene, is an organic compound that has a wide range of applications in scientific research. It is a colorless solid that has a strong odor and is insoluble in water. This compound is widely used in various fields such as medicine, biochemistry, and chemical engineering. It is also used in the synthesis of other compounds and in the development of drugs and pharmaceuticals. In
Scientific Research Applications
Organometallic Synthesis
1-Bromo-2-(difluoromethyl)benzene has been used in the synthesis of new compounds such as 1,3-dibromo-5-(ferrocenylethynyl)benzene and others, showcasing its role in organometallic chemistry. These compounds exhibit electrochemically reversible oxidations, indicating potential applications in electrochemical studies and materials science (Fink et al., 1997).
Synthesis of Naphthalenes and Arynes
The chemical has been involved in the generation of 3-bromo-2-(trifluoromethoxy)phenyllithium and similar intermediates, which are crucial in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes and other arynes. These compounds have applications in organic synthesis and materials science (Schlosser & Castagnetti, 2001).
Starting Material for Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, serves as a versatile starting material for synthesizing organometallic compounds. This illustrates the significance of such bromo-trifluoromethyl benzenes in the preparation of a variety of organometallic intermediates, contributing to the field of organometallic chemistry (Porwisiak & Schlosser, 1996).
Diels-Alder Reactions
This compound derivatives have been used in Diels-Alder reactions, leading to the synthesis of ortho-CF2Br-Substituted Biaryls. Such reactions are fundamental in organic synthesis, providing a route to complex molecular structures (Muzalevskiy et al., 2009).
Crystal Structure Analysis
The compound has been instrumental in crystal structure studies, as seen in the analysis of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene. These studies enhance understanding of molecular interactions and structure, which is crucial in material science and chemistry (Stein et al., 2015).
Synthesis of Functionalized Benzenes
This compound is also used in the synthesis of functionalized benzenes, such as bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes. This highlights its role in the creation of chemically diverse molecules for various applications in synthetic chemistry (Reus et al., 2012).
Mechanism of Action
The mechanism of action for reactions involving 1-Bromo-2-(difluoromethyl)benzene would depend on the specific reaction. For electrophilic aromatic substitution reactions, a two-step mechanism is proposed, involving the formation of an electrophile and a sigma bond to the benzene ring, followed by the loss of a proton .
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYPQIOCZSWSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375607 | |
| Record name | 1-bromo-2-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845866-82-2 | |
| Record name | 1-bromo-2-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-(difluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)



